
Methyl 2-bromo-3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-3,4-dimethoxybenzoate is an organic compound with the molecular formula C10H11BrO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3,4-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3,4-dimethoxybenzoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding methyl 3,4-dimethoxybenzoate.
Oxidation: Oxidative reactions can convert the methoxy groups to hydroxyl groups or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic Substitution: Products include methyl 3,4-dimethoxybenzoate derivatives with various substituents replacing the bromine atom.
Reduction: The major product is methyl 3,4-dimethoxybenzoate.
Oxidation: Products may include methyl 3,4-dihydroxybenzoate or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-3,4-dimethoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties
Wirkmechanismus
The mechanism of action of methyl 2-bromo-3,4-dimethoxybenzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,4-dimethoxybenzoate: Similar structure but lacks the bromine atom.
Methyl 3,4-dimethoxybenzoate: Similar structure but lacks the bromine atom.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom on the benzene ring
Uniqueness
Methyl 2-bromo-3,4-dimethoxybenzoate is unique due to the presence of both bromine and methoxy groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
132185-19-4 |
|---|---|
Molekularformel |
C10H11BrO4 |
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
methyl 2-bromo-3,4-dimethoxybenzoate |
InChI |
InChI=1S/C10H11BrO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,1-3H3 |
InChI-Schlüssel |
OYSCOSFTJVBYAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002723.png)
![1H-Pyrazolo[3,4-d]pyridazine](/img/structure/B13002725.png)
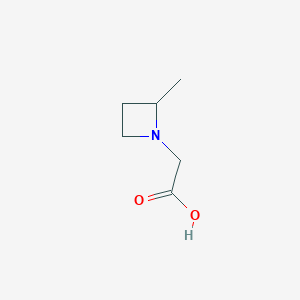
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13002730.png)

![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide](/img/structure/B13002745.png)
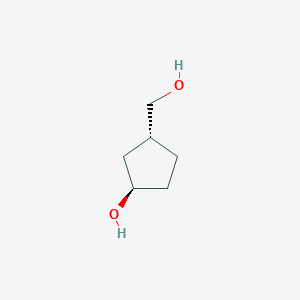
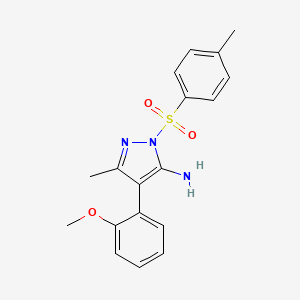
![3-(2-Chloro-phenyl)-5-(2,6-dichloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole](/img/structure/B13002761.png)
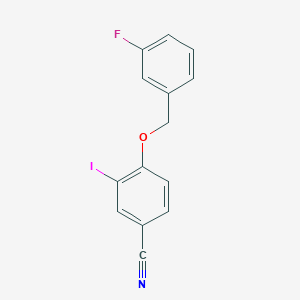
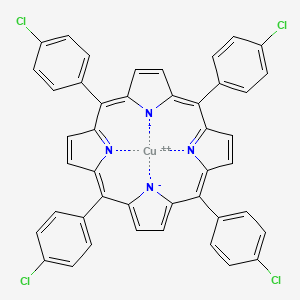
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13002776.png)
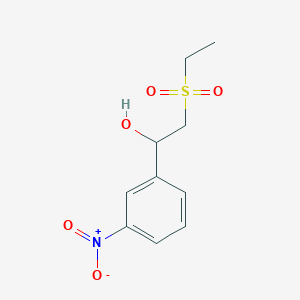
![4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine](/img/structure/B13002786.png)
